8-Azaxanthine
CAS No.: 103939-18-0
Cat. No.: VC20745690
Molecular Formula: C4H3N5O2
Molecular Weight: 153.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103939-18-0 |
---|---|
Molecular Formula | C4H3N5O2 |
Molecular Weight | 153.10 g/mol |
IUPAC Name | 2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione |
Standard InChI | InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
Standard InChI Key | KVGVQTOQSNJTJI-UHFFFAOYSA-N |
Isomeric SMILES | C12=NNNC1=NC(=O)NC2=O |
SMILES | C12=NNN=C1NC(=O)NC2=O |
Canonical SMILES | C12=NNN=C1NC(=O)NC2=O |
8-Azaxanthine is a nitrogen-containing heterocyclic compound classified as a member of the triazolopyrimidines. Its chemical formula is
, and it has a molecular weight of approximately 153.10 g/mol. This compound is notable for its structural similarity to xanthine, a purine derivative, and has been studied for various biological activities, including its interaction with adenosine receptors.
Structural Characteristics
The structure of 8-Azaxanthine features a triazole ring fused to a pyrimidine ring, which contributes to its pharmacological properties. The compound exists in both hydrated and anhydrous forms, with the monohydrate form being more commonly referenced in literature.
Biological Activities
Research has shown that 8-Azaxanthine exhibits various biological activities:
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Adenosine Receptor Antagonism: Studies indicate that derivatives of 8-Azaxanthine can act as antagonists at adenosine receptors, which play crucial roles in numerous physiological processes, including neurotransmission and inflammation .
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Microbial Activity: It has been observed that compounds like 8-Azaxanthine can influence the growth of certain bacteria, such as Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapies .
Research Findings
Several studies have investigated the properties and applications of 8-Azaxanthine:
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A study demonstrated the interaction of 8-Azaxanthine with urate oxidase, highlighting its potential as an inhibitor in enzymatic reactions involving uric acid metabolism .
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Research on the fluorescence properties of 8-Azaxanthine derivatives revealed insights into their excited-state proton transfer mechanisms, which could inform drug design strategies targeting purine metabolism .
Applications and Future Directions
Given its biological significance, 8-Azaxanthine holds promise in various fields:
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Pharmaceutical Development: The compound's ability to modulate adenosine receptors makes it a candidate for developing drugs targeting neurological disorders and inflammatory diseases.
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Microbial Biotechnology: Its effects on microbial growth suggest potential applications in biocontrol agents or as part of antibiotic formulations.
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